molecular formula C10H9NO3 B1592191 Methyl 5-cyano-2-methoxybenzoate CAS No. 40757-12-8

Methyl 5-cyano-2-methoxybenzoate

Cat. No. B1592191
CAS RN: 40757-12-8
M. Wt: 191.18 g/mol
InChI Key: PIXOBZFOAGWQGO-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methoxybenzoate (MCMB) is an organic compound that has been used in scientific research for a variety of purposes. MCMB is a derivative of benzoic acid, and is found in many natural sources such as fruits, vegetables, and grains. MCMB is a versatile compound that is used in various scientific applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Photochemical and Photophysical Properties

  • Photochemical Behavior: Methyl 5-cyano-2-methoxybenzoate exhibits interesting photochemical behaviors. In a study exploring phenolic-type stabilizers, researchers found that compounds similar to methyl 5-cyano-2-methoxybenzoate, like methyl 2-methoxybenzoate, are efficient generators of singlet molecular oxygen upon irradiation. This property can be pivotal in developing photoprotected materials against oxygen-mediated degradation (Soltermann et al., 1995).

Synthesis and Chemical Transformations

  • Intermediate in Pharmaceutical Synthesis

    Methyl 5-cyano-2-methoxybenzoate and its derivatives are used as intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves a process starting from a related compound, methyl 4-amino-2-methoxybenzoate (Wang Yu, 2008).

  • Use in Organic Synthesis

    Various research efforts focus on the synthesis of complex organic compounds using methyl 5-cyano-2-methoxybenzoate or its derivatives. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving multiple steps like bromination, hydrolysis, cyanidation, and methoxylation, showcases its role in organic synthesis (Chen Bing-he, 2008).

Biological and Environmental Applications

  • Antimicrobial and Molluscicidal Activity: Some derivatives of methyl 5-cyano-2-methoxybenzoate exhibit biological activities. A study on prenylated benzoic acid derivatives found that compounds like methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoate demonstrated significant antimicrobial and molluscicidal activities (Orjala et al., 1993).

Analytical Methods

  • Quantitative Analysis in Pharmaceuticals: Methyl 5-cyano-2-methoxybenzoate and its related compounds are analyzed in pharmaceuticals using techniques like high-performance thin-layer chromatography. This method is crucial for determining the purity and concentration of such compounds in pharmaceutical formulations (Agbaba et al., 1999)

properties

IUPAC Name

methyl 5-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOBZFOAGWQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594103
Record name Methyl 5-cyano-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-2-methoxybenzoate

CAS RN

40757-12-8
Record name Methyl 5-cyano-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine methyl 2-methoxy-5-formylbenzoate oxime (3.5 g, 16.7 mmol) in dichloromethane (75 mL) and cool in an ice-bath. Add dropwise thionyl chloride (2.0 mL, 27.2 mmol). After 20 minutes, dilute the reaction mixture with dichloromethane and extract with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 1/1 ethyl acetate/hexane to give methyl 2-methoxy-5-cyanobenzoate.
Name
methyl 2-methoxy-5-formylbenzoate oxime
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 5-((hydroxyimino)methyl)-2-methoxybenzoate (1.04 g, 4.94 mmol) was dissolved in methylene chloride (25 mL) and cooled to 0° C. The reaction was treated with thionyl chloride (0.59 mL, 8.1 mmol) and stirred at 0° C. for 2 h. After warming to room temperature, the reaction was diluted with methylene chloride, washed with saturated sodium bicarbonate (2×), brine (2×), dried over sodium sulfate, and concentrated to afford 0.87 g (92%) which was used without further purification. 1H-NMR (CDCl3, 500 MHz) δ 8.09 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.9, 2.1 Hz, 1H), 7.05 (d, J=8.9 Hz, 1H), 3.96 (s, 3H), 3.90 (s, 3H). Mass spec.: 192.02 (MH)+.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl 5-bromo-2-methoxybenzoate (29.3 g) obtained in step A of Example 1-1-1, and 33.1 g of zinc cyanide were dissolved in 650 mL of N,N-dimethylformamide. N,N-Dimethylformamide was degassed under reduced pressure, and then the interior of the reactor was purged with nitrogen. After 9.8 g of tetrakistriphenylphosphine palladium was added, N,N-dimethylformamide was deaerated again under reduced pressure, and then the interior of the reactor was purged with argon. This solution was stirred for 2 hours at 100° C., whereafter the solvent was distilled off under reduced pressure, and the residue was dissolved in ethyl acetate. The insolubles were removed by filtration, and washed with ethyl acetate. The filtrate and the washings were combined, water was added, and then the organic layer was separated. The aqueous layer was extracted twice with ethyl acetate. After the respective organic layers were combined, the combined organic layer was washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The anhydrous sodium sulfate was separated by filtration, and then washed with ethyl acetate. The filtrate and the washings were combined, and ethyl acetate was distilled off under reduced pressure. The resulting residue was washed with diethyl ether. The resulting solid was dried under reduced pressure to obtain 13.5 g (42%) of methyl 5-cyano-2-methoxybenzoate. The mother liquor and the washings were combined, and concentrated, whereafter the residue was recrystallized from t-butyl methyl ether. The resulting crystals were separated by filtration, then washed with a 1:1 solvent mixture of n-hexane and diethyl ether, and then dried under reduced pressure to obtain 4.6 g (14%) of methyl 5-cyano-2-methoxybenzoate.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Lovering, P Morgan, C Allais, A Aulabaugh… - European Journal of …, 2018 - Elsevier
… To a solution of methyl 5-cyano-2-methoxybenzoate (33, 200 mg, 1.05 mmol) in THF/water (4 mL, 1:1) was added LiOH·H 2 O (110 mg, 2.62 mmol). The mixture was stirred at 20 C for 4 …
Number of citations: 17 www.sciencedirect.com
A Dewanji, L van Dalsen, JA Rossi-Ashton, E Gasson… - chemrxiv.org
All experiments were performed under an atmosphere of nitrogen, using anhydrous solvents, unless otherwise stated. Glassware for inert atmosphere reactions was oven-dried and …
Number of citations: 0 chemrxiv.org

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